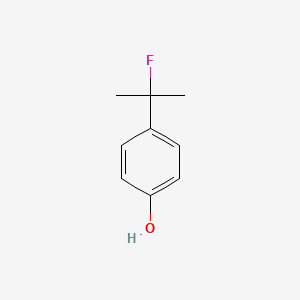

4-(2-Fluoro-2-propyl)phenol

Description

4-(2-Fluoro-2-propyl)phenol (CAS: 477219-32-2) is a fluorinated phenolic compound with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol. Its structure consists of a phenol ring substituted with a 2-fluoro-2-propyl group at the para position. Key physical properties such as melting point, boiling point, and density remain uncharacterized in the provided sources, but its purity is noted to be ≥95% . The fluorine atom and branched propyl group likely influence its electronic and steric properties, making it a candidate for studies in medicinal chemistry, materials science, or organic synthesis.

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

4-(2-fluoropropan-2-yl)phenol |

InChI |

InChI=1S/C9H11FO/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 |

InChI Key |

MNPLTTHNNZRMNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-2-propyl)phenol can be achieved through various methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method allows for the introduction of the propyl group onto the benzene ring. Additionally, the fluorine atom can be introduced via electrophilic aromatic substitution using fluorinating agents.

Industrial Production Methods: Industrial production of 4-(2-Fluoro-2-propyl)phenol typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-2-propyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophilic reagents such as sodium amide (NaNH2) are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

4-(2-Fluoro-2-propyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Fluoro-2-propyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4-(2-Fluoro-2-propyl)phenol, either through fluorinated substituents, phenolic frameworks, or alkyl side chains:

Electronic and Optical Properties

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Exhibits a low HOMO-LUMO gap (indicative of charge-transfer interactions) and high dipole moment (8.94 Debye), contributing to its NLO properties.

Reactivity and Stability

- Fluorine Impact: The electronegativity of fluorine in 4-(2-Fluoro-2-propyl)phenol may increase acidity at the phenolic -OH group compared to non-fluorinated derivatives like 4-propylphenol. This could influence solubility and reactivity in hydrogen-bonding environments.

- Steric Effects: The branched 2-propyl group in 4-(2-Fluoro-2-propyl)phenol may reduce steric hindrance compared to bulkier analogs (e.g., 4-(2,4,4-trimethylpentan-2-yl)phenol), facilitating reactions at the aromatic ring .

Biological Activity

4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrN

- Molecular Weight : 232.10 g/mol

- Structure : The compound features a triazole ring substituted with a bromoethyl and cyclopropylmethyl group.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with reports indicating that these compounds exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Triazoles have shown efficacy against various bacterial and fungal strains.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Antiviral Effects : Some triazoles exhibit inhibitory effects on viral replication.

Synthesis

The synthesis of 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole typically involves the reaction of appropriate azides with alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This method is favored for its efficiency and ability to produce a variety of triazole derivatives.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives, including 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole | E. coli | 32 |

| 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole | S. aureus | 16 |

Anticancer Activity

Research has shown that triazole compounds can induce apoptosis in cancer cells. In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole significantly reduced cell viability:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, the compound may induce oxidative stress leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.